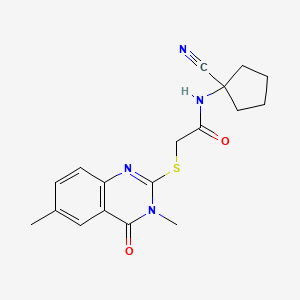

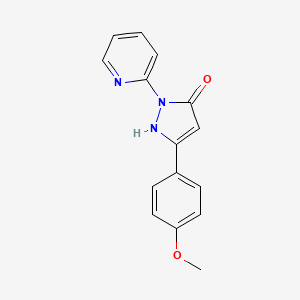

![molecular formula C23H19N5O3 B2505896 N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(pyridin-3-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207014-36-5](/img/structure/B2505896.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(pyridin-3-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(pyridin-3-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide" is a complex molecule that appears to be related to various heterocyclic compounds described in the provided papers. These compounds are of interest due to their potential pharmacological properties and the unique chemical reactivity associated with their heterocyclic structures.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions, including alkylation, ammonolysis, reduction, and intramolecular diazocoupling sequences. For instance, the synthesis of 7-benzyl-5-carboxamidopyrrolo[2,3-d][1,2,3]triazin-4-one was achieved through such a sequence, starting from diethyl 2-nitropyrrole-3,4,-dicarboxylate . Similarly, the synthesis of N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]carboxamides involved a Cu(I)-catalyzed azide–alkyne cycloaddition, which is a common method for constructing triazole rings .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FT-IR, NMR, MS, and UV–visible spectra. X-ray crystallography has been used to confirm the structure of a novel pyrazole derivative, revealing a twisted conformation between the pyrazole and thiophene rings . Such detailed structural analysis is crucial for understanding the conformation and reactivity of the compound .

Chemical Reactions Analysis

The chemical reactivity of these heterocyclic compounds can be unusual and highly specific. For example, the treatment of a triazinyl compound with NH3/CH3CN resulted in a mixture of products, and a mechanism was proposed to account for this observation . The reactivity can be influenced by factors such as ammonia concentration and the presence of catalysts like TFA.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The crystal and molecular structure is often stabilized by intermolecular hydrogen bonds, and the compounds can exhibit three-dimensional supramolecular self-assembly . Thermal analysis, such as thermogravimetric analysis, provides insights into the stability and decomposition of the compounds. Computational methods like DFT can be used to predict and compare structural parameters, as well as to calculate properties like atomic charges and molecular electrostatic potential, which are indicative of electrophilic and nucleophilic regions on the molecular surface .

Scientific Research Applications

Antagonist Activity

- NK-1 Antagonist Activity : The compound N-(3-chloropyridin-4-ylmethyl)-N-methyl-1-(3,5-bis-trifluoromethylbenzyl)-5-phenyl-1H-[1,2,3]triazole-4-carboxamide, closely related to the queried compound, exhibits NK-1 antagonist activity. This was discovered through regioselective pyridine metallation chemistry (Jungheim et al., 2006).

Antibacterial and Antifungal Activities

- Synthesis and Biological Activity : A series of N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide derivatives, which are structurally related to the queried compound, exhibited antibacterial activities against gram-positive and gram-negative bacteria, as well as antifungal activities against various fungi (Patel & Patel, 2015).

Corrosion Inhibition

- Corrosion Inhibition Properties : The compound (1-(pyridin-4-ylmethyl)-1H-1,2,3- triazole-4-yl)methanol, structurally similar to the target compound, was investigated as a corrosion inhibitor for mild steel in acidic medium. It exhibited effective inhibition properties (Ma et al., 2017).

Synthesis and Characterization

- Iso-C-Nucleoside Analogues Synthesis : The reaction of certain compounds including 1-(methyl 2-O-benzyl-4,6-O-benzylidene-3- deoxy-α-D-altropyranosid-3-yl)-4-phenyl-but-3-yn-2-one with amines like 3-amino-1H-1,2,4-triazole led to the formation of triazolo[1,5-a]pyrimidine, demonstrating the chemical versatility of triazole compounds (Otero et al., 2005).

Luminescence Properties

- Aggregation Enhanced Emission : Pyridyl substituted 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides, which are structurally similar to the target compound, were found to be luminescent in solution as well as in solid state, showing aggregation enhanced emission properties (Srivastava et al., 2017).

Complexation with Lanthanides

- Lanthanides Complexation : The complexation properties of N-methyl-N-tolyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide with trivalent lanthanides were investigated, indicating potential applications in metal-ligand complexation studies (Kobayashi et al., 2019).

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O3/c1-15-4-7-18(8-5-15)28-22(17-3-2-10-24-13-17)21(26-27-28)23(29)25-12-16-6-9-19-20(11-16)31-14-30-19/h2-11,13H,12,14H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJSMWHLTJPPPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(pyridin-3-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

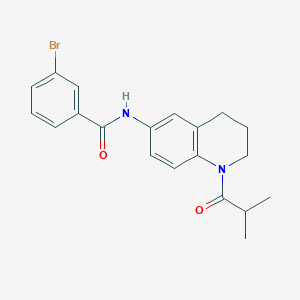

methane](/img/structure/B2505813.png)

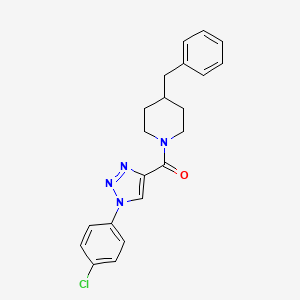

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505814.png)

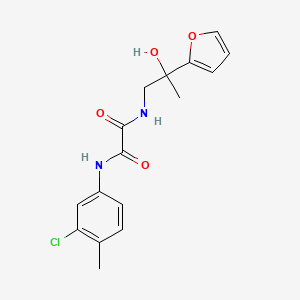

![(3-Chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2505816.png)

![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide](/img/structure/B2505820.png)

![3-[(Oxolan-2-ylmethoxy)methyl]aniline](/img/structure/B2505822.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2505826.png)

![3-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide](/img/structure/B2505831.png)